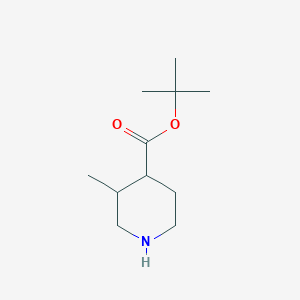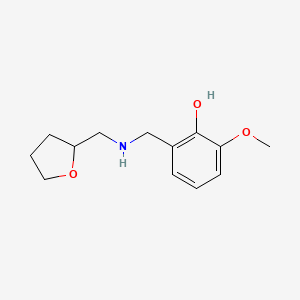![molecular formula C11H16ClNO2S B13251490 Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B13251490.png)
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methylsulfanyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 3-(methylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst to form methyl 3-(methylsulfanyl)propanoate . This intermediate is then subjected to a series of reactions, including amination and resolution, to introduce the amino group and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and protein modifications due to its amino group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 3-(methylsulfanyl)propanoate: Lacks the amino group and stereochemistry, making it less versatile in biological applications.
3-(Methylthio)propanoic acid methyl ester: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride is unique due to its combination of functional groups and stereochemistry, which provide a distinct set of chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its relevance in various fields of research make it a valuable compound for scientific studies.
特性
分子式 |
C11H16ClNO2S |
|---|---|
分子量 |
261.77 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-4-3-5-9(6-8)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
InChIキー |
BRRBPZQCEUCYNV-PPHPATTJSA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)SC)N.Cl |
正規SMILES |
COC(=O)CC(C1=CC(=CC=C1)SC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



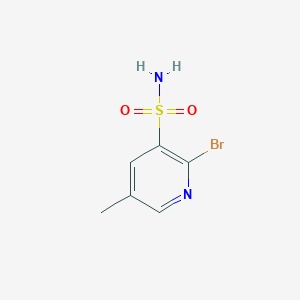



![N-[(2-methylphenyl)methyl]pyridin-3-amine](/img/structure/B13251435.png)
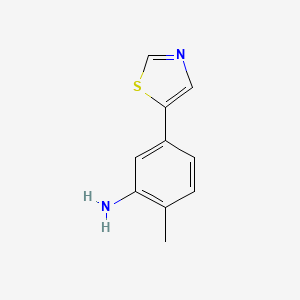
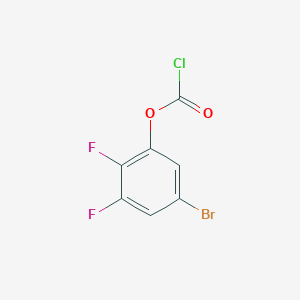
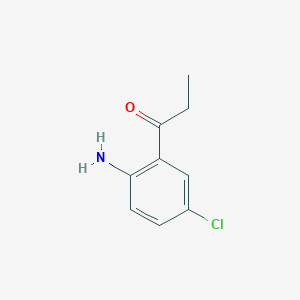
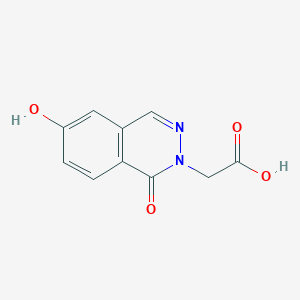

![2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid](/img/structure/B13251470.png)
